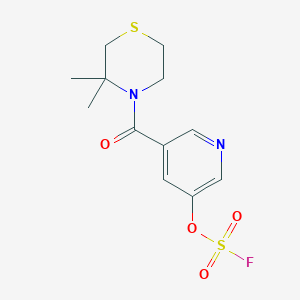

![molecular formula C23H23N3O4 B2881930 Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate CAS No. 439096-99-8](/img/structure/B2881930.png)

Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and function of B cells, and its inhibition has been shown to be effective in the treatment of B cell malignancies.

Scientific Research Applications

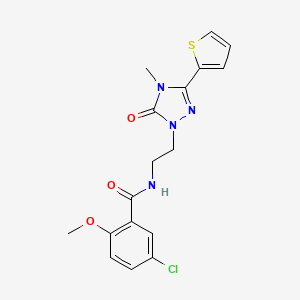

Synthesis and Biological Properties

Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate and related compounds have been synthesized for the evaluation of their biological properties. A significant focus has been on the synthesis of derivatives and analogs with potential anticonvulsant, antimicrobial, and antituberculosis activities. Studies have demonstrated the synthesis of novel triazole derivatives and Schiff bases to explore their biological activities. For instance, Küçükgüzel et al. (2004) synthesized a series of novel triazole derivatives and evaluated their anticonvulsant activity along with antimicrobial and antituberculosis screenings, revealing that some compounds exhibited marginal activity against M. tuberculosis H37 Rv (Küçükgüzel, I., Küçükgüzel, S. G., Rollas, S., Otük-Saniş, G., Ozdemir, O., Bayrak, I., Altuğ, T., & Stables, J. P., 2004).

Antimalarial Activity

Another research direction involves developing novel lead compounds for antimalarial agents. Wiesner et al. (2003) developed a novel lead for anti-malarial agents based on the [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone core structure, demonstrating the importance of the acyl residue for potent activity against multi-drug resistant Plasmodium falciparum strains (Wiesner, J., Kettler, K., Sakowski, J., Ortmann, R., Jomaa, H., & Schlitzer, M., 2003).

PKCtheta Inhibition for Potential Therapeutic Use

Research on PKCtheta inhibitors for therapeutic applications has identified compounds with significant inhibitory activity. Subrath et al. (2009) found that analogs with a specific substitution pattern showed potent PKCtheta inhibition, indicative of potential therapeutic applications in diseases where PKCtheta plays a role (Subrath, J., Wang, D., Wu, B., Niu, C., Boschelli, D., Lee, J., Yang, X., Brennan, A., & Chaudhary, D., 2009).

Discovery of Intense Bitter-tasting Compounds

In the food chemistry domain, Frank et al. (2001) identified novel compounds responsible for intense bitter taste from Maillard reaction products, which can have implications for understanding flavor chemistry and developing flavor modifiers (Frank, O., Ottinger, H., & Hofmann, T., 2001).

properties

IUPAC Name |

methyl 3-(furan-2-carbonylamino)-4-(4-phenylpiperazin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-29-23(28)17-9-10-20(19(16-17)24-22(27)21-8-5-15-30-21)26-13-11-25(12-14-26)18-6-3-2-4-7-18/h2-10,15-16H,11-14H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQXGOCPUKHRQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-(2-chlorobenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2881847.png)

![3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2881848.png)

![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)

![2-[8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2881854.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2881856.png)

![(3,3-Difluorospiro[3.3]heptan-1-yl)methanol](/img/structure/B2881858.png)

![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)

![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)

![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2881868.png)

![2-(1,3-Benzodioxol-5-yl)-3-{[2-(1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]methyl}-6-chloroimidazo[1,2-a]pyridine](/img/structure/B2881869.png)